

Data Presentation: Quantitative Efficacy of Pyridazinone Derivatives

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Compound of Interest

Compound Name: 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

Cat. No.: B1313937

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The following tables summarize the quantitative data for various pyridazinone compounds, comparing their performance in in vitro assays with their efficacy in in vivo models.

Table 1: Anti-Cancer Activity of Pyridazinone Compounds

Compound	Target/ Mechanism	In Vitro Assay	Cell Line	IC50	In Vivo Model	Efficacy	Reference
4aa	PDE4 Inhibitor	Mitochondrial Activity	Saos-2 (Osteosarcoma)	~10 µM	Murine Orthotopic Osteosarcoma	Decreased tumor development	[1][2]
4ba	PDE4 Inhibitor	Mitochondrial Activity	Saos-2 (Osteosarcoma)	~10 µM	Murine Orthotopic Osteosarcoma	Decreased tumor development	[1][2]
4aa	PDE4 Inhibitor	Mitochondrial Activity	MNNG/HOS (Osteosarcoma)	~50 µM	Murine Orthotopic Osteosarcoma	Decreased tumor development	[2]
4ba	PDE4 Inhibitor	Mitochondrial Activity	MNNG/HOS (Osteosarcoma)	~50 µM	Murine Orthotopic Osteosarcoma	Decreased tumor development	[2]
IMB5043	ATM-Chk2 Pathway	Not Specified	Not Specified	Not Specified	Not Specified	Potent antitumor efficacy	[2]
Pyridine derivative	Apoptosis Induction	Annexin V-FITC/PI	Skin Epidermoid Cancer	Not Specified	Not Specified	Highest induction of late apoptosis and necrosis	[3]

Table 2: Anti-Inflammatory Activity of Pyridazinone Compounds

Compound	Target	In Vitro Assay	IC50 / % Inhibition	In Vivo Model	Efficacy	Reference
4ba	PDE4B	Enzyme Inhibition	IC50 = 251 ± 18 nM (64% inhibition at 20 µM)	Lipopolysaccharide (LPS) induced monocyte recruitment	Reduced cell infiltrate by 69% at 200 µM	[4]
5a	COX-2	Enzyme Inhibition	IC50 = 0.77 µM (SI = 16.70)	Rat Paw Edema	Strong anti-inflammatory effect, comparable to indomethacin and celecoxib	[5][6]
5f	COX-2	Enzyme Inhibition	IC50 = 1.89 µM (SI = 13.38)	Rat Paw Edema	Strong anti-inflammatory effect, comparable to indomethacin and celecoxib	[5][6]

Table 3: Kinase Inhibitory Activity of Pyridazinone Compounds

Compound	Target Kinase	In Vitro Assay	IC50	In Vivo Model	Efficacy	Reference
Compound 13	C-Terminal Src Kinase (CSK)	Biochemical and Cellular Assays	Potent activity	Mouse Model	Decrease in LCK phosphorylation in spleens	[7][8]
Compound 8	Bruton's Tyrosine Kinase (BTK)	Kinase Assay	2.1 nM	Mouse Collagen-Induced Arthritis (CIA)	Significant inhibition of arthritis	[9]
Compound 19	c-Met Tyrosine Kinase	Not Specified	Not Specified	EBC-1 Tumor Xenograft	Significant antitumor activity	[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical assessment and replication of the findings.

In Vitro Assays

1. Cell Viability / Cytotoxicity Assay (Mitochondrial Activity)[2]

- Cell Lines: Human osteosarcoma cell lines (Saos-2, MNNG/HOS).
- Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of the pyridazinone compounds or vehicle control (DMSO). After a specified incubation period (e.g., 96 hours), a reagent such as MTT or WST-1 is added to the wells. The formation of formazan, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength using a microplate reader.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

2. Enzyme Inhibition Assay (e.g., COX-2, PDE4)[4][5]

- Enzyme Source: Recombinant human COX-1 and COX-2 or PDE4B.
- Procedure: The assay is typically performed in a multi-well plate format. The enzyme is incubated with the pyridazinone compound at various concentrations before the addition of the substrate (e.g., arachidonic acid for COX, cAMP for PDE). The reaction is allowed to proceed for a set time and then terminated.
- Detection: The product of the enzymatic reaction is quantified. For COX assays, this can be the measurement of prostaglandin E2 (PGE2) levels using an ELISA kit. For PDE assays, the remaining cAMP can be measured.
- Data Analysis: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the compound concentration. The selectivity index (SI) for COX-2 inhibitors is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)[3][11]

- Cell Line: Skin epidermoid cancer cells.
- Procedure: Cells are treated with the pyridazinone compounds for a specified duration. After treatment, both floating and adherent cells are collected, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
- Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

In Vivo Models

1. Murine Orthotopic Osteosarcoma Model[1][11]

- Animal Model: Immunocompromised mice (e.g., NOD/SCID).
- Procedure: Human osteosarcoma cells (e.g., MNNG/HOS) are injected into the tibia of the mice. Once tumors are established, mice are treated with the pyridazinone compounds or a vehicle control, typically via intraperitoneal injection.

- Efficacy Evaluation: Tumor growth is monitored over time using imaging techniques (e.g., bioluminescence imaging if cells are luciferase-tagged) or by measuring tumor volume at the end of the study. Body weight is also monitored as an indicator of toxicity.

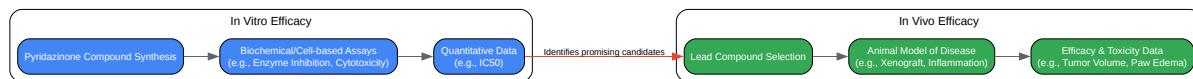
2. Rat Paw Edema Model (Anti-inflammatory)[5][6]

- Animal Model: Wistar rats.
- Procedure: An inflammatory agent (e.g., carrageenan) is injected into the sub-plantar region of the rat's hind paw to induce edema. The pyridazinone compounds or reference drugs (e.g., indomethacin) are administered orally or intraperitoneally prior to the carrageenan injection.
- Efficacy Evaluation: The volume of the paw is measured at various time points after the induction of inflammation using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

3. Mouse Collagen-Induced Arthritis (CIA) Model[9]

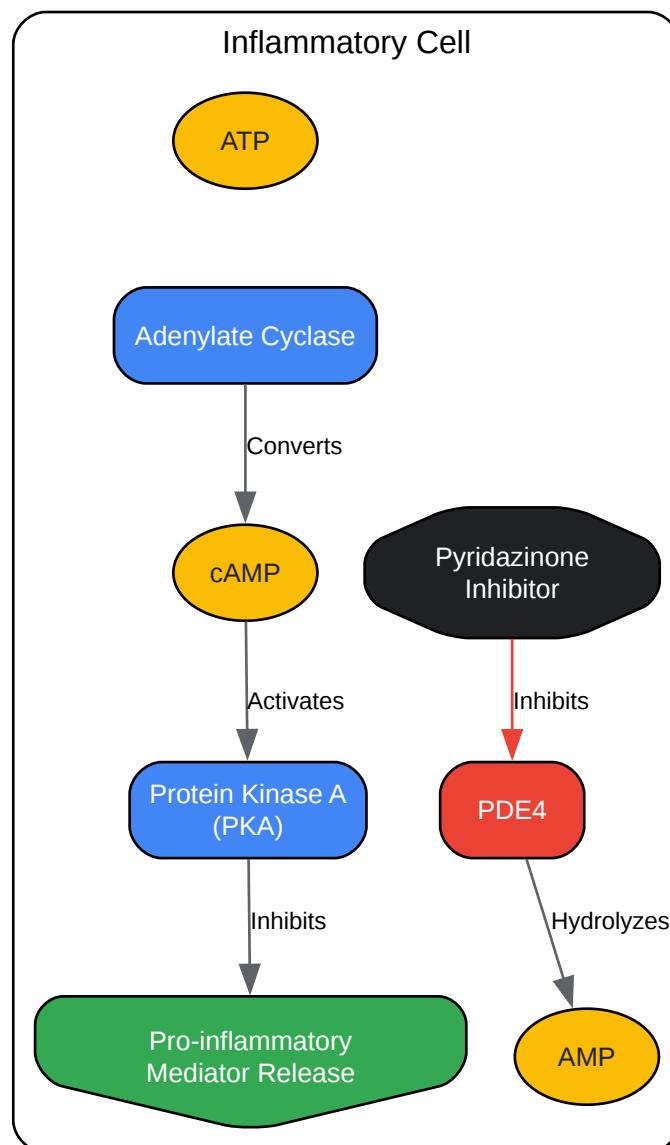
- Animal Model: DBA/1 mice.
- Procedure: Arthritis is induced by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given after a few weeks. Treatment with the pyridazinone compound or vehicle is initiated after the onset of arthritis.
- Efficacy Evaluation: The severity of arthritis is scored based on paw swelling and inflammation. Histopathological analysis of the joints can also be performed at the end of the study to assess cartilage and bone erosion.

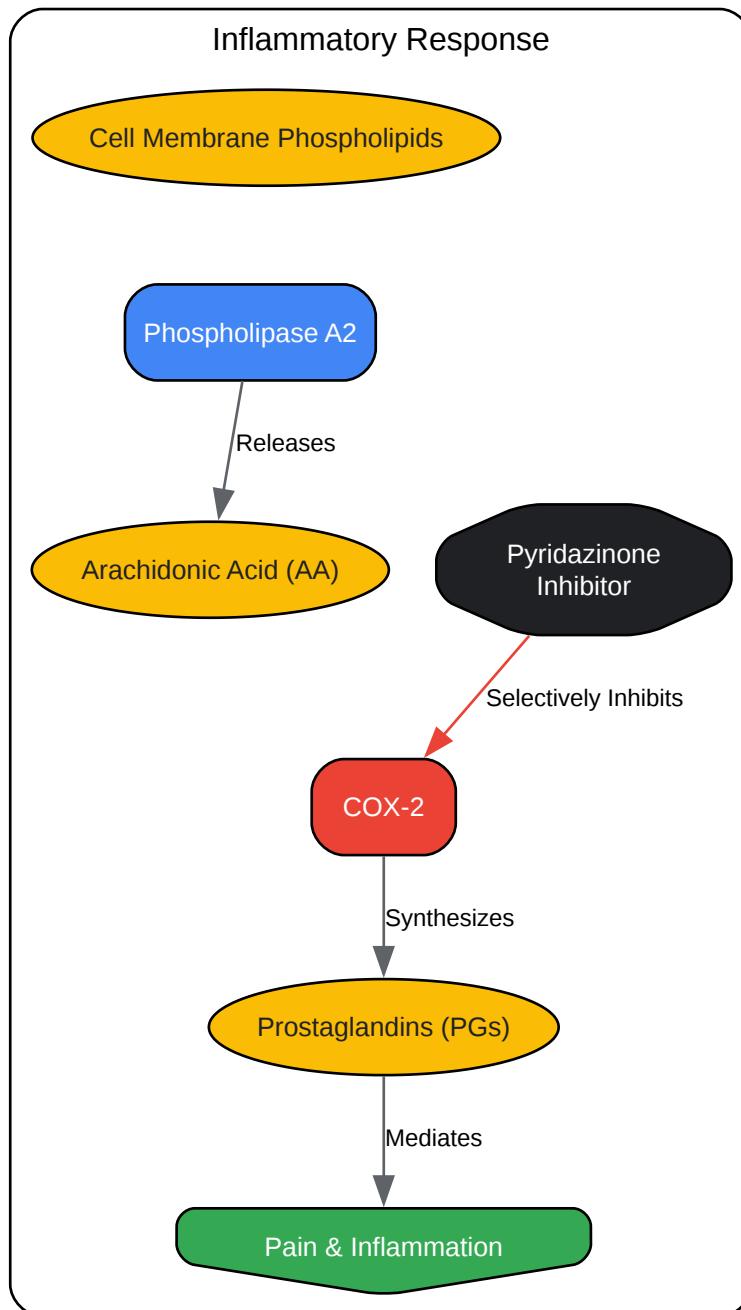
Mandatory Visualization Signaling Pathways and Experimental Workflows



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Caption: General workflow for evaluating pyridazinone compounds from in vitro screening to in vivo efficacy testing.





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